molecular formula C8H13NO B13343387 1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol

1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol

Cat. No.: B13343387
M. Wt: 139.19 g/mol
InChI Key: CNRPBBIBBJGZPJ-UHFFFAOYSA-N
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Description

1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol is a compound that features a unique bicyclo[1.1.1]pentane (BCP) scaffold. This scaffold is known for its rigidity and three-dimensional structure, making it an attractive bioisostere for para-substituted benzene rings in drug design

Preparation Methods

The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol typically involves the construction of the BCP framework followed by the introduction of the azetidin-3-ol moiety. Two practical and scalable methods for constructing the BCP framework are:

Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing yields and scalability.

Chemical Reactions Analysis

1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The BCP scaffold’s rigidity and three-dimensional structure allow it to fit into unique binding sites on target proteins, potentially modulating their activity. The azetidin-3-ol moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the BCP scaffold and the azetidin-3-ol moiety, which imparts distinct physicochemical and biological properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)azetidin-3-ol

InChI

InChI=1S/C8H13NO/c10-7-4-9(5-7)8-1-6(2-8)3-8/h6-7,10H,1-5H2

InChI Key

CNRPBBIBBJGZPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3CC(C3)O

Origin of Product

United States

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